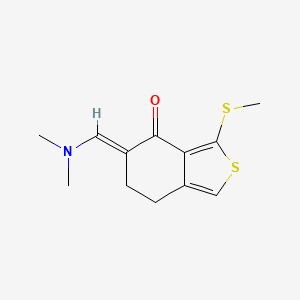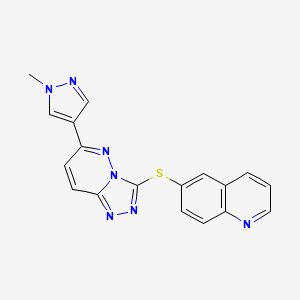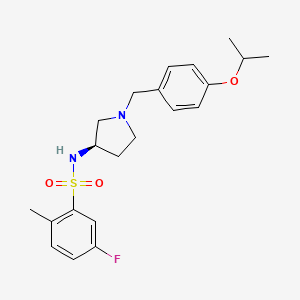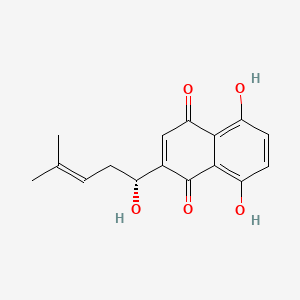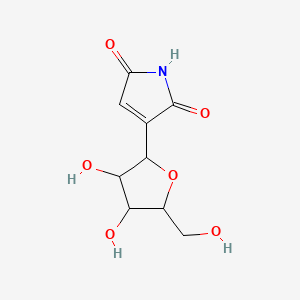
Selexipag
Overview
Description
Selexipag is a medication developed by Actelion Pharmaceuticals for the treatment of pulmonary arterial hypertension (PAH). It is a selective prostacyclin receptor agonist that helps to reduce the elevated pressure in the blood vessels supplying the lungs, thereby improving symptoms and delaying disease progression .
Scientific Research Applications
Selexipag is primarily used in the treatment of pulmonary arterial hypertension. It has been shown to significantly reduce the risk of disease progression and hospitalization in patients with PAH . Additionally, this compound and its related impurities have been studied in pharmacokinetic studies using LC-MS/MS methods . The compound’s ability to act as a selective prostacyclin receptor agonist makes it a valuable tool in research focused on vasodilation and the inhibition of platelet aggregation .
Mechanism of Action
Target of Action
Selexipag is a selective prostacyclin (IP) receptor agonist . The key features of pulmonary arterial hypertension include a decrease in prostacyclin and prostacyclin synthase (the enzyme that helps produce prostacyclin) in the lung .
Mode of Action
This compound and its active metabolite, ACT-333679, act on the prostacyclin receptor of lung tissue . ACT-333679 is approximately 37-fold more potent than this compound . They are selective for the prostacyclin receptor . Binding to this receptor leads to three major effects: increased vasodilation of the arteries, decreased cell proliferation, and inhibition of platelet aggregation .
Biochemical Pathways
This compound targets the prostacyclin pathway, one of the key pathways involved in the pathology of pulmonary arterial hypertension (PAH) . Patients with PAH have a deficiency of prostacyclin and prostacyclin synthase . This compound and its active metabolite can mimic the biological activity of prostacyclin, improving the damaged pulmonary artery endothelium-dependent dilation .
Pharmacokinetics
This compound is hydrolyzed to its active metabolite ACT-333679 by carboxylesterase 1 . Both this compound and ACT-333679 undergo oxidative metabolism (CYP2C8 and CYP3A4) to form hydroxylated and dealkylated products . The absolute oral bioavailability of this compound is approximately 50% . The half-life of this compound and ACT-333679 is 0.8–2.5 hours and 6.2–13.5 hours, respectively .
Result of Action
This compound was approved by the United States FDA on December 22, 2015, for the treatment of pulmonary arterial hypertension (PAH) to delay disease progression and reduce the risk of hospitalization . It increases vasodilation in the pulmonary circulation and decreases elevated pressure in the blood vessels supplying blood to the lungs .
Action Environment
The efficacy and safety of this compound have been demonstrated in clinical trials . It’s important to note that the effectiveness of any medication can be influenced by a variety of factors, including the patient’s overall health, the presence of other medical conditions, and individual variations in metabolism and drug interactions.
Safety and Hazards
Future Directions
Selexipag is the first oral drug that selectively targets the prostacyclin pathway, and has evidence of long-term efficacy and safety . Future research may focus on identifying clinical predictors of patients likely to have suitable haemodynamics for closure with oral triple therapy . This could guide the use of this compound and parenteral therapies in a Treat-to-close strategy .
Biochemical Analysis
Biochemical Properties
Selexipag plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It primarily targets the prostacyclin receptor (IP receptor), which is a G-protein-coupled receptor involved in vasodilation . By binding to this receptor, this compound activates a signaling cascade that leads to the relaxation of smooth muscle cells in the pulmonary arteries. Additionally, this compound interacts with enzymes such as cytochrome P450, which is involved in its metabolism .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In endothelial cells, it promotes the production of cyclic adenosine monophosphate (cAMP), a secondary messenger that plays a key role in cell signaling pathways . This increase in cAMP levels leads to the relaxation of smooth muscle cells and the dilation of blood vessels. This compound also influences gene expression by modulating the activity of transcription factors involved in the regulation of genes associated with vasodilation and inflammation .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the prostacyclin receptor, which triggers a series of intracellular events. Upon binding, this compound activates adenylate cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cAMP . The elevated cAMP levels then activate protein kinase A (PKA), which phosphorylates target proteins involved in smooth muscle relaxation and vasodilation. Additionally, this compound inhibits the activity of certain enzymes, such as phosphodiesterases, which degrade cAMP, thereby prolonging its effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that this compound maintains its efficacy in reducing pulmonary arterial pressure and improving symptoms of PAH. Prolonged exposure to this compound may lead to adaptive changes in cellular function, such as desensitization of the prostacyclin receptor .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively reduces pulmonary arterial pressure without causing significant adverse effects . At higher doses, the compound may induce toxic effects, such as liver enzyme elevations and gastrointestinal disturbances . Threshold effects have been observed, where the therapeutic benefits of this compound plateau at certain dosage levels, beyond which no additional improvements are seen .
Metabolic Pathways
This compound is metabolized primarily by the liver, where it undergoes extensive biotransformation . The compound is converted into its active metabolite, which retains the ability to bind to the prostacyclin receptor and exert its vasodilatory effects. Enzymes such as cytochrome P450 play a key role in the metabolism of this compound, facilitating its conversion into various metabolites . These metabolic pathways are crucial for the elimination of this compound from the body and the regulation of its pharmacological activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound is taken up by endothelial cells via specific transporters, which facilitate its entry into the intracellular environment . Once inside the cells, this compound can interact with its target receptors and exert its effects. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins .
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound is primarily localized to the plasma membrane, where it interacts with the prostacyclin receptor . Additionally, this compound may undergo post-translational modifications that direct it to specific cellular compartments, such as the endoplasmic reticulum or Golgi apparatus . These targeting signals ensure that this compound reaches its intended site of action and exerts its therapeutic effects .
Preparation Methods
The synthesis of Selexipag involves several steps. The key starting material, 2-chloro-5,6-diphenylpyrazine, is reacted with 4-(isopropylamino)-1-butanol to yield 4-[N-(5,6-diphenylpyrazin-2-yl)-N-isopropylamino]-1-butanol. This intermediate is then reacted with tertiary butyl bromoacetate to form 2-{4-[N-(5,6-diphenylpyrazin-2-yl)-N-isopropylamino]butyloxy}acetic acid tertiary butyl ester. The ester is hydrolyzed to yield 2-{4-[N-(5,6-diphenylpyrazin-2-yl)-N-isopropylamino]butyloxy}acetic acid, which is then reacted with methane sulfonamide in the presence of CDI and DABCO to form this compound .
Chemical Reactions Analysis
Selexipag undergoes various chemical reactions, including hydrolysis and oxidative metabolism. The hydrolysis of the acylsulfonamide by hepatic carboxylesterase yields its active metabolite, ACT-333679. Oxidative metabolism catalyzed by CYP3A4 and CYP2C8 results in hydroxylated and dealkylated products . Common reagents used in these reactions include formic acid, acetonitrile, and various buffers .
Comparison with Similar Compounds
Selexipag is unique in its selective action on the prostacyclin receptor. Similar compounds include Epoprostenol, Treprostinil, and Iloprost, which are also used in the treatment of pulmonary arterial hypertension. these compounds are typically administered via intravenous or inhalation routes, whereas this compound is orally active, providing a more convenient option for patients .
Properties
IUPAC Name |
2-[4-[(5,6-diphenylpyrazin-2-yl)-propan-2-ylamino]butoxy]-N-methylsulfonylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O4S/c1-20(2)30(16-10-11-17-34-19-24(31)29-35(3,32)33)23-18-27-25(21-12-6-4-7-13-21)26(28-23)22-14-8-5-9-15-22/h4-9,12-15,18,20H,10-11,16-17,19H2,1-3H3,(H,29,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXWZQTURMXZVHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCCCOCC(=O)NS(=O)(=O)C)C1=CN=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301027959 | |
| Record name | Selexipag | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301027959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Selexipag is a selective prostacyclin (IP, also called PGI2) receptor agonist. The key features of pulmonary arterial hypertension include a decrease in prostacyclin and prostacyclin synthase (enzyme that helps produce prostacyclin) in the lung. Prostacyclin is a potent vasodilator with anti-proliferative, anti-inflammatory, and anti-thrombotic effects; therefore, there is strong rationale for treatment with IP receptor agonists. Selexipag is chemically distinct as it is not PGI2 or a PGI2 analogue and has high selectivity for the IP receptor. It is metabolized by carboxylesterase 1 to yield an active metabolite (ACT-333679) that is approximately 37 times more potent than selexipag. Both selexipag and its metabolite are selective for the IP receptor over other prostanoid receptors. | |
| Record name | Selexipag | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11362 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
475086-01-2 | |
| Record name | 2-[4-[(5,6-Diphenyl-2-pyrazinyl)(1-methylethyl)amino]butoxy]-N-(methylsulfonyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=475086-01-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Selexipag [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0475086012 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Selexipag | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11362 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Selexipag | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301027959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SELEXIPAG | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5EXC0E384L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

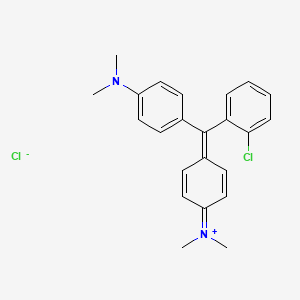
![3-[(2,5-dimethylphenyl)sulfamoyl]-4-methyl-N-(2-phenylphenyl)benzamide](/img/structure/B1681644.png)
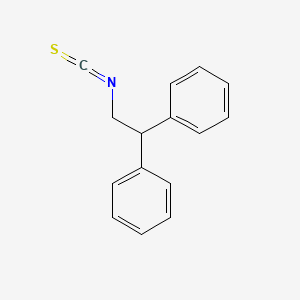
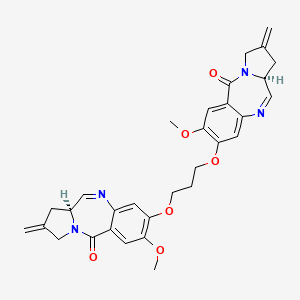
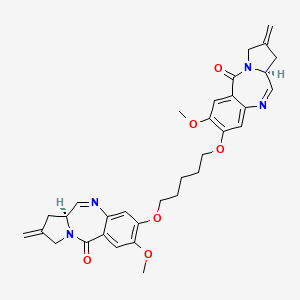
![N-[2-(Acetoxy)ethyl]-3-pyridinecarboxamide](/img/structure/B1681651.png)
